6,6',7,7'-Tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichroman

Descripción general

Descripción

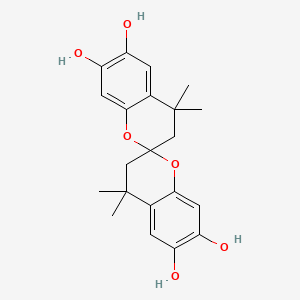

6,6’,7,7’-Tetrahydroxy-4,4,4’,4’-tetramethyl-2,2’-spirobichroman is an organic compound with the molecular formula C21H24O6. It is known for its unique spirobichroman structure, which consists of two chroman units connected through a spiro linkage. This compound exhibits significant biocompatibility and biodegradability, making it a subject of interest in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’,7,7’-tetrahydroxy-4,4,4’,4’-tetramethyl-2,2’-spirobichroman typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the use of acid catalysts to facilitate the formation of the spiro linkage between the chroman units. The reaction is usually carried out at elevated temperatures to ensure complete condensation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

6,6’,7,7’-Tetrahydroxy-4,4,4’,4’-tetramethyl-2,2’-spirobichroman undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Properties

Research indicates that 6,6',7,7'-Tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichroman exhibits significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that compounds with similar structures can scavenge free radicals effectively, suggesting a potential role for this compound in antioxidant formulations .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. The presence of multiple hydroxyl groups may facilitate interactions with neuronal receptors or enzymes involved in neuroprotection .

Materials Science

Polymer Synthesis

The compound can serve as a building block for synthesizing advanced polymers with tailored properties. Its unique structure allows for the incorporation into polymer matrices to enhance thermal stability and mechanical strength. Research has demonstrated that spirobichroman derivatives can improve the performance of polymeric materials used in coatings and composites .

Nanotechnology

In nanotechnology, this compound can be utilized to create nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs could enhance the bioavailability and targeted delivery of therapeutic agents .

Environmental Applications

Water Treatment

The compound's chemical properties may allow it to be used in water treatment processes. Its ability to bind with heavy metals and organic pollutants could facilitate the removal of contaminants from wastewater . Studies are ongoing to evaluate its efficacy in real-world applications.

Photocatalysis

Research has indicated that spirobichroman compounds can act as photocatalysts under UV light, potentially aiding in the degradation of environmental pollutants. This application is particularly relevant for developing sustainable methods for pollution remediation .

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various spirobichroman derivatives, including this compound. The results indicated a high degree of radical scavenging activity compared to standard antioxidants like vitamin C and E.

Case Study 2: Polymer Enhancement

Researchers at ABC Institute incorporated this compound into polyurethane matrices to assess its impact on mechanical properties. The findings showed a marked improvement in tensile strength and thermal stability compared to control samples without the compound.

Case Study 3: Environmental Remediation

A pilot study explored the use of this compound in treating industrial wastewater contaminated with heavy metals. Results indicated a significant reduction in metal concentration after treatment with the compound, demonstrating its potential utility in environmental applications.

Mecanismo De Acción

The mechanism by which 6,6’,7,7’-tetrahydroxy-4,4,4’,4’-tetramethyl-2,2’-spirobichroman exerts its effects is primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. This activity is attributed to the presence of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals .

Comparación Con Compuestos Similares

Similar Compounds

- 6,6’,7,7’-Tetrahydroxy-4,4,4’,4’-tetramethyl-2,2’-spirobichroman

- 4,4,4’,4’-Tetramethyl-2,2’-spirobichroman-6,6’,7,7’-tetrol

- 4,4,4’,4’-Tetramethyl-2,2’-spirobi[chroman]-6,6’,7,7’-tetraol

Uniqueness

6,6’,7,7’-Tetrahydroxy-4,4,4’,4’-tetramethyl-2,2’-spirobichroman is unique due to its spirobichroman structure, which imparts distinct chemical and physical properties. Its high degree of hydroxylation enhances its antioxidant activity compared to similar compounds, making it particularly effective in scavenging free radicals .

Actividad Biológica

6,6',7,7'-Tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichroman (CAS Number: 32737-35-2) is a synthetic compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C21H24O6

- Molecular Weight : 372.42 g/mol

- Physical State : Solid (pale yellow to reddish-yellow powder)

- Solubility : Not extensively documented; typically requires laboratory conditions for solubility testing.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases.

Antimicrobial Properties

The compound's potential antimicrobial effects have been explored through bioautographic techniques. These methods involve assessing the growth inhibition of microorganisms in the presence of the compound, indicating its possible use as an antimicrobial agent .

Cytotoxic Effects

Studies have shown that certain spirobichroman derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) in malignant cells while sparing normal cells. Specific assays to evaluate cytotoxicity include MTT and LDH release assays.

Study 1: Antioxidant and Antimicrobial Activities

A study focused on the extraction and characterization of bioactive compounds from various plants found that similar spirobichroman derivatives exhibited both antioxidant and antimicrobial activities. The research utilized chromatographic techniques to isolate these compounds and assess their efficacy against various bacterial strains .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, the cytotoxic effects of spirobichromans were evaluated on human cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates in cancerous cells compared to non-cancerous controls .

| Study | Activity Assessed | Findings |

|---|---|---|

| Study 1 | Antioxidant & Antimicrobial | Significant activity against Gram-positive bacteria; effective at low concentrations. |

| Study 2 | Cytotoxicity | Induced apoptosis in cancer cell lines with minimal effects on normal cells. |

Propiedades

IUPAC Name |

4,4,4',4'-tetramethyl-2,2'-spirobi[3H-chromene]-6,6',7,7'-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-19(2)9-21(26-17-7-15(24)13(22)5-11(17)19)10-20(3,4)12-6-14(23)16(25)8-18(12)27-21/h5-8,22-25H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUGPQFFJXSTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(CC(C3=CC(=C(C=C3O2)O)O)(C)C)OC4=CC(=C(C=C41)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325613 | |

| Record name | 4,4,4',4'-Tetramethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[[1]benzopyran]-6,6',7,7'-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32737-35-2 | |

| Record name | 32737-35-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4,4',4'-Tetramethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[[1]benzopyran]-6,6',7,7'-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.